Cas no 35878-41-2 ((R)-Vestitol)

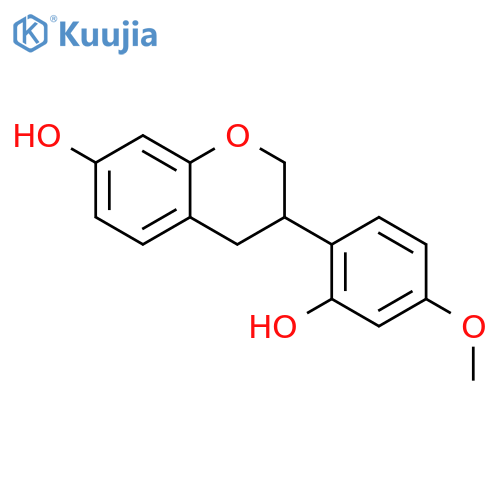

(R)-Vestitol structure

(R)-Vestitol 化学的及び物理的性質

名前と識別子

-

- (3R)-3-(2-hydroxy-4-methoxy-phenyl)chroman-7-ol

- (-)-vestitol

- (3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

- Vestitol

- [ "(-)-Vestitol" ]

- 35878-41-2

- 9JHS2AVR43

- Q27149418

- CHEMBL479145

- 7,2'-dihydroxy-4'-methoxyisoflavan

- CHEBI:80392

- (3S)-3-(2-hydroxy-4-methoxyphenyl)chroman-7-ol

- (R)-(-)-Vestitol

- NSC-782671

- (R)-Vestitol

- 2H-1-BENZOPYRAN-7-OL, 3,4-DIHYDRO-3-(2-HYDROXY-4-METHOXYPHENYL)-, (3R)-

- NSC782671

- UNII-9JHS2AVR43

- AKOS040762485

- DTXSID201318024

- Vestitol, (-)-

- (3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol

- FS-9800

- (3R)-vestitol

-

- インチ: InChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3/t11-/m0/s1

- InChIKey: XRVFNNUXNVWYTI-NSHDSACASA-N

- ほほえんだ: COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O

計算された属性

- せいみつぶんしりょう: 272.10500

- どういたいしつりょう: 272.105

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 322

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.9A^2

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.282

- ふってん: 418.5°C at 760 mmHg

- フラッシュポイント: 206.9°C

- 屈折率: 1.623

- PSA: 58.92000

- LogP: 2.82510

(R)-Vestitol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemFaces | CFN98483-5mg |

Vestitol |

35878-41-2 | >=98% | 5mg |

$318 | 2023-09-19 | |

| TargetMol Chemicals | TN5228-5mg |

Vestitol |

35878-41-2 | 5mg |

¥ 10850 | 2024-07-19 | ||

| A2B Chem LLC | AF82860-1mg |

(R)-Vestitol |

35878-41-2 | 98.5% | 1mg |

$599.00 | 2023-12-30 | |

| A2B Chem LLC | AF82860-5mg |

(R)-Vestitol |

35878-41-2 | 98.5% | 5mg |

$577.00 | 2024-04-20 | |

| TRC | V359205-10mg |

(R)-Vestitol |

35878-41-2 | 10mg |

$1745.00 | 2023-05-17 | ||

| TRC | V359205-1mg |

(R)-Vestitol |

35878-41-2 | 1mg |

$224.00 | 2023-05-17 | ||

| TRC | V359205-5mg |

(R)-Vestitol |

35878-41-2 | 5mg |

$994.00 | 2023-05-17 | ||

| TargetMol Chemicals | TN5228-5 mg |

Vestitol |

35878-41-2 | 98% | 5mg |

¥ 9,400 | 2023-07-10 | |

| MedChemExpress | HY-N1093-1mg |

(-)-Vestitol |

35878-41-2 | 1mg |

¥2760 | 2024-07-21 | ||

| TargetMol Chemicals | TN5228-1mg |

Vestitol |

35878-41-2 | 1mg |

¥ 4350 | 2024-07-19 |

(R)-Vestitol 関連文献

-

1. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoidsGuilherme S. Caleffi,Felipe C. Demidoff,Carmen Nájera,Paulo R. R. Costa Org. Chem. Front. 2022 9 1165

-

Nawaf Al-Maharik Nat. Prod. Rep. 2019 36 1156

-

Azra Gholami,Nathan De Geyter,Jacob Pollier,Sofie Goormachtig,Alain Goossens Nat. Prod. Rep. 2014 31 356

-

Supakorn Arthan,Priyapan Posri,Sookkawath Walunchapruk,Thanaset Senawong,Chavi Yenjai RSC Adv. 2022 12 17837

-

5. Biosynthesis of isoflavonoid phytoalexins in Medicago sativa: the biosynthetic relationship between pterocarpans and 2′-hydroxyisoflavansPaul M. Dewick,Maria Martin J. Chem. Soc. Chem. Commun. 1976 637

35878-41-2 ((R)-Vestitol) 関連製品

- 531-95-3((-)-(S)-Equol)

- 56701-24-7(2H-1-Benzopyran-7-ol,3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)-)

- 40614-27-5(4,4-dimethyl-3,4-dihydro-2H-1-benzopyran)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

(CAS:35878-41-2)Vestitol

清らかである:≥98%

はかる:5mg/20mg/50mg

価格 ($):問い合わせ

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:35878-41-2)Vestitol

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ